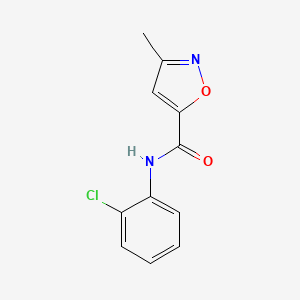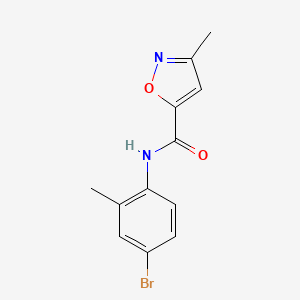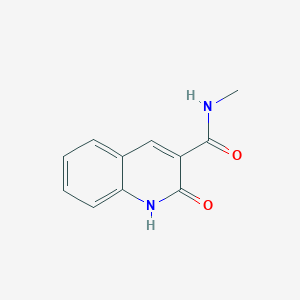
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide, also known as FMOC, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have suggested that N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Additionally, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the reduction of oxidative stress. Studies have reported that N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide can modulate the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit cell proliferation in cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity. The compound is stable under various conditions and can be easily synthesized in large quantities. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is highly soluble in organic solvents, making it suitable for various assays. However, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide also has some limitations in laboratory experiments, including its cytotoxicity and potential off-target effects. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain assays. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide may have off-target effects due to its non-specific inhibition of enzymes and signaling pathways.
Orientations Futures
For N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide research include the investigation of its potential therapeutic applications in other diseases, the optimization of its pharmacological properties, and the development of novel derivatives with improved efficacy and specificity. In addition, further studies are needed to elucidate the mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide and its potential off-target effects. The development of new assays and screening methods may also facilitate the discovery of new targets for N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide and other quinoline derivatives. Overall, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has shown promising results in scientific research, and further studies may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 3-fluoro-4-methylaniline with 2-cyanoacetamide in the presence of a base, followed by cyclization of the resulting intermediate to form the quinoline ring. The final product is obtained by deprotection of the N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide group using a base or acid. Alternative methods for the synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide have also been reported, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been investigated for its neuroprotective properties, with studies reporting its ability to protect against oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-6-7-12(9-14(10)18)19-16(21)13-8-11-4-2-3-5-15(11)20-17(13)22/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANHITVPXHFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)


![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)
![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)



![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)